REACTION_CXSMILES
|
ClC1C(CSCCN)=[N:4]C=CC=1.[S:13]([OH:17])([OH:16])(=[O:15])=[O:14].CS[C:20](=[NH:22])[NH2:21]>O>[S:13]([OH:17])([OH:16])(=[O:15])=[O:14].[NH2:21][C:20]([NH2:22])=[NH:4] |f:1.2,4.5|
|
Name
|
|
Quantity
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22.4 g
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Type
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reactant
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Smiles
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ClC=1C(=NC=CC1)CSCCN
|
Name
|
|
Quantity
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15.1 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(O)O.CSC(N)=N
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
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3 h
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Type
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CONCENTRATION
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Details
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Concentration, acidification with sulphuric acid and dilution with ethanol
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Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)O.NC(=N)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |